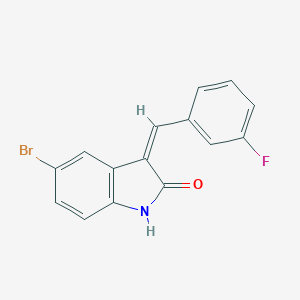![molecular formula C16H9ClFN3O3S B307847 (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been proposed that (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one may have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to exhibit anti-inflammatory and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one in lab experiments is its potential for use in the treatment of various diseases. This compound has also been shown to have low toxicity levels, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one. One possible direction is to investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Another possible direction is to further study the mechanism of action of this compound in order to better understand its anti-tumor and anti-inflammatory effects. Additionally, future studies may focus on the synthesis of new derivatives of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one with improved properties and potential applications in scientific research.
Synthesemethoden
The synthesis of (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-fluoroaniline and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride to obtain (5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, arthritis, and bacterial infections.
Eigenschaften
Produktname |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
|---|---|
Molekularformel |
C16H9ClFN3O3S |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-12-6-1-9(7-13(12)21(23)24)8-14-15(22)20-16(25-14)19-11-4-2-10(18)3-5-11/h1-8H,(H,19,20,22)/b14-8- |
InChI-Schlüssel |
PWBQFERDVGNGGR-ZSOIEALJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC2=NC(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2)F |
SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)F |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![3-(Ethylthio)-6-(2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307766.png)
![7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide](/img/structure/B307768.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)

![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)
![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)
![5-(5-Methyl-2-furyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307785.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307787.png)